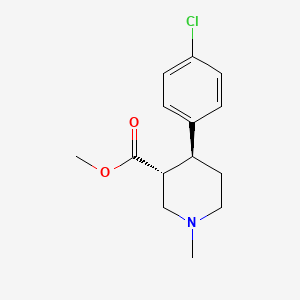

(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester

Description

(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester is a chemical compound with a complex structure that includes a piperidine ring substituted with a chlorophenyl group and a carboxylic acid methyl ester

Properties

IUPAC Name |

methyl (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFVYUDIAQQDTA-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180975 | |

| Record name | Nocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205805-14-7, 263769-22-8 | |

| Record name | rel-Methyl (3R,4S)-4-(4-chlorophenyl)-1-methyl-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205805-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R,4S)-4-(4-chlorophenyl)-1-methyl-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263769-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263769228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most widely cited method involves a stereocontrolled epimerization and cyclization process, as described by Tamiz et al. (2000):

Reaction Conditions :

-

Reagents : Sodium methylate (NaOMe) in methanol

-

Temperature : Heating (exact range unspecified)

-

Key Step : Epimerization to establish the (3R,4S) configuration

-

Yield : 100% (after purification)

Mechanistic Insights :

-

Sodium methylate acts as a strong base, deprotonating intermediates to enable ring closure.

-

Methanol serves as both solvent and methyl donor for esterification.

-

Epimerization ensures thermodynamic control over stereochemistry, favoring the (3R,4S) diastereomer due to steric and electronic stabilization.

Procedure Optimization

-

Critical Parameters :

Alternative Methodologies

Chiral Resolution Techniques

For racemic mixtures, enantiomeric separation could involve:

-

Chiral Chromatography : Use of amylose- or cellulose-based columns.

-

Diastereomeric Salt Formation : Reaction with chiral acids (e.g., tartaric acid).

Purification and Characterization

Chromatographic Methods

Analytical Data

-

¹H NMR : Key signals include:

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Sodium methylate | 12–15 |

| Methanol | 0.50–0.80 |

| Chromatography solvents | 200–300 |

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex organic molecules, facilitating advancements in synthetic organic chemistry.

Biology

- Biological Interactions : Research indicates that this compound interacts with various biological macromolecules, particularly neurotransmitter systems. Its structure allows it to modulate neurotransmitter uptake, especially serotonin and norepinephrine, which are crucial for mood regulation.

Medicine

- Pharmacological Properties : Investigated for potential therapeutic uses, particularly in treating mood disorders. Studies have shown that similar piperidine derivatives exhibit antidepressant-like effects in animal models by inhibiting the reuptake of neurotransmitters.

Case Studies and Findings

-

Antidepressant Effects :

- Studies demonstrate that piperidine derivatives can increase serotonin and norepinephrine levels in synaptic clefts, suggesting their potential use in treating depression and anxiety disorders.

-

Neurotransmitter Modulation :

- Research highlights the compound's ability to act on neurotransmitter systems, indicating its relevance in pharmacology for developing new antidepressants.

-

Chemical Reactivity :

- The compound undergoes various chemical reactions such as oxidation and reduction, which can be utilized to generate different derivatives with potentially enhanced biological activities.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (3R,4S)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester

- (3R,4S)-4-(4-bromophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester

- (3R,4S)-4-(4-methylphenyl)-1-methylpiperidine-3-carboxylic acid methyl ester

Uniqueness

(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester (CAS No. 263769-22-8) is a chemical compound with significant biological activity. It belongs to a class of piperidine derivatives that have been studied for their potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18ClNO2

- Molecular Weight : 267.75 g/mol

- Density : 1.157 g/cm³ (predicted)

- Boiling Point : 343.5 °C (predicted)

- pKa : 7.69 (predicted)

These properties suggest that the compound is stable under standard conditions and may exhibit solubility characteristics conducive to biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors or modulators of neurotransmitter uptake, particularly serotonin and norepinephrine, which are crucial in the treatment of mood disorders and pain management.

Antidepressant Effects

Studies have demonstrated that piperidine derivatives can exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the inhibition of the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This is particularly relevant for compounds targeting depression and anxiety disorders.

Analgesic Properties

Research has indicated that this compound may also possess analgesic properties. In preclinical studies, it has been shown to reduce pain responses in various models, likely through modulation of pain pathways involving opioid receptors.

Case Studies

Q & A

Q. What are the recommended synthetic routes for obtaining (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step pathways with strict stereochemical control. Key steps include:

- Chiral Resolution : Use of chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to direct stereochemistry during piperidine ring formation .

- Asymmetric Catalysis : Phase-transfer catalysis (PTC) for enantioselective alkylation or esterification, as demonstrated in structurally similar piperidine derivatives .

- Analytical Validation : Confirm enantiomeric purity via chiral HPLC or polarimetry, and structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the compound’s structural and stereochemical properties?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration, as done for the related fluorophenyl-piperidine derivative in crystallographic studies .

- NMR Analysis : Use - COSY and NOESY to confirm spatial arrangement of substituents (e.g., 4-chlorophenyl orientation relative to the methyl ester) .

- Vibrational Spectroscopy : Compare experimental IR spectra with computational (DFT) predictions to validate functional groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles due to potential irritant properties (based on analogous piperidine esters) .

- Storage : Store in airtight containers at 2–8°C under inert gas (N) to prevent hydrolysis of the ester group .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How does the (3R,4S) stereochemistry influence pharmacological activity compared to other diastereomers?

- Methodological Answer :

- Comparative Assays : Synthesize all four stereoisomers and evaluate binding affinity to target receptors (e.g., opioid or sigma receptors) via radioligand displacement assays .

- Molecular Docking : Perform in silico simulations to assess how the 3R,4S configuration optimizes interactions with hydrophobic binding pockets, as seen in fluorophenyl-piperidine analogs .

- Pharmacokinetic Profiling : Compare metabolic stability in hepatic microsomes to determine stereospecific CYP450 interactions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Batch Purity Analysis : Use LC-MS to detect trace impurities (e.g., residual tert-butoxycarbonyl intermediates) that may confound bioactivity results .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability in receptor-binding assays .

- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., 4-fluorophenyl derivatives) to identify structure-activity relationship (SAR) trends .

Q. What strategies are effective for identifying this compound’s molecular targets in complex biological systems?

- Methodological Answer :

- Chemical Proteomics : Use photoaffinity labeling with a radiolabeled analog to capture interacting proteins in cell lysates .

- Transcriptomic Profiling : Apply RNA-seq to identify pathways modulated by the compound in disease models (e.g., neuroinflammation) .

- Fragment-Based Screening : Co-crystallize the compound with candidate targets (e.g., kinases) to map binding motifs .

Q. What methodologies are recommended for assessing metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Models : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Monitor ester hydrolysis to the carboxylic acid derivative .

- Isotope Tracing : Use -labeled methyl ester to track metabolic fate in rodent models .

- Computational Prediction : Apply software like ADMET Predictor™ to estimate half-life and identify vulnerable metabolic sites .

Q. How can researchers optimize the compound’s solid-state properties for formulation studies?

- Methodological Answer :

- Polymorph Screening : Use solvent evaporation or slurry bridging to isolate stable crystalline forms, as demonstrated for similar piperidine esters .

- Solubility Enhancement : Co-crystallize with cyclodextrins or prepare amorphous dispersions via spray drying .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to assess ester hydrolysis rates under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.